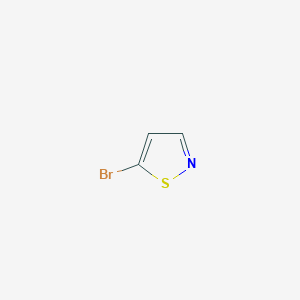
5-Bromoisothiazole
Übersicht
Beschreibung
5-Bromoisothiazole: is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms, and a bromine atom attached at the 5-position. Its molecular formula is C3H2BrNS and it has a molecular weight of 164.02 g/mol . This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
5-Bromoisothiazole is a conformationally constrained isoform of isothiazole . It has been found to bind to a number of kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them. By doing so, kinases play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction.
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and be bbb permeant . These properties could potentially impact its bioavailability and distribution within the body.
Result of Action
This compound has been shown to have significant antifungal activity . It has also been shown to have chemokine inhibitory effects in human breast carcinoma cells . These effects are likely the result of its interaction with kinases and the subsequent impact on protein phosphorylation and cellular activities.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-Bromoisothiazole are not well-studied. It is known that isothiazole derivatives can interact with various biomolecules. For instance, some isothiazole derivatives have shown antiviral activity against polio . Therefore, it is plausible that this compound could interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Some studies suggest that isothiazole derivatives can have significant cellular effects. For example, a specific inhibitor of Tip60, a histone acetyltransferase enzyme, was found to be an isothiazole derivative . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of similar compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C
Metabolic Pathways
It is known that isothiazole derivatives can be involved in various metabolic processes
Subcellular Localization
Prediction tools such as CELLO and SUBA5 can be used to predict the subcellular localization of proteins based on their amino acid sequences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromoisothiazole can be synthesized through several methods. One common approach involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis(3-bromoisothiazole-4-carbonitrile) in moderate yields . Another method includes the treatment of 1,2,3-dithiazoles with gaseous hydrogen bromide or hydrogen chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted by nucleophiles such as carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: The sulfur and nitrogen atoms in the isothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts are commonly used in cross-coupling reactions, along with bases such as potassium carbonate and solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted isothiazoles with different functional groups depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromoisothiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
Isothiazole: Similar to thiazole but with the sulfur and nitrogen atoms in a different arrangement.
Benzothiazole: Contains a fused benzene ring, providing different electronic properties and reactivity.
Uniqueness of 5-Bromoisothiazole: The presence of the bromine atom at the 5-position in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-bromo-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONRNKAYRHZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505009 | |
| Record name | 5-Bromo-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54390-97-5 | |
| Record name | 5-Bromoisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54390-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reactivity of 5-Bromoisothiazole in organic synthesis?
A1: this compound plays a crucial role in organic synthesis due to its reactivity towards nucleophilic substitution reactions. [] This reactivity allows for the introduction of various substituents at the 5-position of the isothiazole ring, enabling the synthesis of a diverse range of isothiazole derivatives. For instance, 5-Bromoisothiazoles can be reacted with nucleophiles like alkoxides to yield 5-alkoxyisothiazoles, or with hydroxides to produce 5-hydroxyisothiazoles, a previously unsynthesized class of compounds. [] This versatility makes this compound a valuable building block for exploring structure-activity relationships and developing new compounds with potential biological activities.
Q2: Can you describe an interesting reaction involving this compound that highlights its unique reactivity?
A2: One notable reaction involves the interaction of 5-Bromo-3-methyl-4-nitroisothiazole (I) with sodium ethyl mercaptide. [] Instead of the expected nucleophilic substitution of bromine with the ethyl mercaptide group, this reaction unexpectedly produces 3-methyl-4-nitroso-5-ethylthioisothiazole (IX). [] This unexpected outcome suggests a complex reaction mechanism beyond simple nucleophilic substitution, possibly involving a radical intermediate or a redox process. This example underlines the intriguing reactivity of 5-Bromoisothiazoles and their potential to yield unexpected products, opening up avenues for novel synthetic strategies in organic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)












